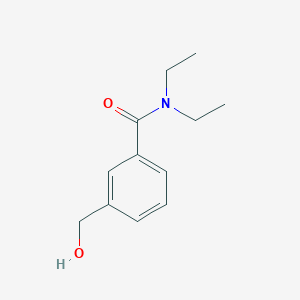

N,N-diethyl-3-(hydroxymethyl)benzamide

Vue d'ensemble

Description

N,N-diethyl-3-hydroxymethylbenzamide is a chemical compound known for its use in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-hydroxymethylbenzamide typically involves the reaction of 3-hydroxymethylbenzoic acid with diethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with diethylamine to yield the desired product .

Industrial Production Methods

Industrial production methods for N,N-diethyl-3-hydroxymethylbenzamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

N,N-diethyl-3-hydroxymethylbenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products Formed

Oxidation: 3-carboxybenzoic acid derivatives.

Reduction: 3-hydroxymethylbenzyl alcohol derivatives.

Substitution: Various substituted benzamide derivatives.

Applications De Recherche Scientifique

Insect Repellent Efficacy

Mechanism of Action

DHMB exhibits insect-repellent properties similar to its parent compound DEET. It functions by blocking the sensory receptors in insects, preventing them from detecting the warmth and moisture emitted by potential hosts, thus reducing their ability to locate humans for feeding .

Case Study: Comparative Efficacy

In a study assessing various insect repellents, DHMB was found to have a comparable efficacy to DEET against common pests such as mosquitoes and cockroaches. The study indicated that DHMB could be effective at lower concentrations, which may reduce potential toxicity risks associated with higher DEET concentrations .

Toxicological Profile

Health Effects

Research has shown that DHMB is less toxic than DEET, with studies indicating no significant adverse effects on endocrine function or major organ systems at typical exposure levels . Chronic exposure studies in animal models have not demonstrated significant nephrotoxic effects, suggesting a favorable safety profile for DHMB compared to other insect repellents .

Table 1: Toxicological Comparison of DEET and DHMB

| Compound | Acute Toxicity (LD50) | Chronic Effects | Endocrine Disruption |

|---|---|---|---|

| DEET | 2000 mg/kg | Nephropathy | No significant effects |

| DHMB | >5000 mg/kg | None reported | No significant effects |

Environmental Impact

Biodegradation Studies

DHMB has been identified as a microbial degradate of DEET, highlighting its potential environmental persistence. Studies indicate that DHMB can undergo biotic degradation in aquatic environments, which is crucial for assessing the ecological impact of DEET-based products .

Table 2: Biodegradation Pathways of DEET and DHMB

| Compound | Biodegradation Pathway | Key Microbial Agents |

|---|---|---|

| DEET | Hydrolysis to DCBA and DHMB | Pseudomonas spp., Bacillus spp. |

| DHMB | Further degradation to 3-methylbenzoate | Various aerobic bacteria |

Human Exposure Studies

Biomonitoring Research

A significant body of research focuses on human exposure to DEET and its metabolites, including DHMB. The National Health and Nutrition Examination Survey (NHANES) has provided data indicating that urinary concentrations of DHMB are detectable in a portion of the population exposed to DEET products .

Table 3: Urinary Concentrations of DEET Metabolites in NHANES Participants

| Year | Population Sample Size | % Detectable DHMB |

|---|---|---|

| 2007-2008 | 500 | 15% |

| 2011-2012 | 600 | 10% |

| 2013-2014 | 700 | 12% |

Mécanisme D'action

The mechanism of action of N,N-diethyl-3-hydroxymethylbenzamide involves its interaction with specific molecular targets. In the case of its use as an insect repellent, it is believed to interfere with the olfactory receptors of insects, thereby preventing them from detecting human scents . The compound may also interact with other molecular pathways, depending on its specific application .

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N-diethyl-3-methylbenzamide (DEET): Widely used as an insect repellent.

N,N-diethyl-3-carboxybenzamide: Used in various chemical synthesis applications.

Uniqueness

N,N-diethyl-3-hydroxymethylbenzamide is unique due to its hydroxymethyl functional group, which allows for additional chemical modifications and applications. This makes it more versatile compared to similar compounds such as DEET .

Activité Biologique

N,N-Diethyl-3-(hydroxymethyl)benzamide (DHMB) is a metabolite of the widely used insect repellent DEET (N,N-diethyl-3-methylbenzamide). Understanding the biological activity of DHMB is crucial for evaluating its safety and potential health effects, particularly given its formation during the metabolism of DEET in humans and animals. This article synthesizes current research findings on the biological activity of DHMB, including its effects on various biological systems, toxicological profiles, and implications for human health.

DHMB is formed through the metabolic pathway of DEET, primarily via cytochrome P450 enzymes, particularly CYP1A2. The metabolic conversion involves hydroxymethylation of the benzamide structure, leading to the formation of DHMB as an intermediate before further oxidation to 3-diethylcarbamoyl benzoic acid (DCBA) .

Table 1: Metabolic Pathway of DEET

| Compound | Role in Metabolism |

|---|---|

| DEET | Parent compound |

| This compound (DHMB) | Primary metabolite |

| 3-Diethylcarbamoyl benzoic acid (DCBA) | Secondary metabolite |

Neurotoxicity

Toxicological assessments have revealed that exposure to DEET and its metabolites can lead to neurological effects. In animal studies, high concentrations of DEET resulted in increased motor activity and altered response times in behavioral tests . While direct studies on DHMB's neurotoxic effects are scarce, the similarities in action mechanisms between DEET and its metabolites warrant further investigation into DHMB's potential neurotoxic properties.

Hepatic and Renal Effects

Studies have shown that prolonged exposure to DEET can lead to increased liver and kidney weights in animal models without significant morphological changes . Given that DHMB is a metabolic product of DEET, it is plausible that similar effects could be observed with prolonged exposure to DHMB, though specific studies are needed to confirm this hypothesis.

Human Biomonitoring Studies

Human biomonitoring studies have demonstrated that between 3.8% and 17% of applied DEET is absorbed through the skin, leading to detectable levels of DHMB in urine samples . These findings underscore the relevance of studying DHMB's biological activity due to its presence in individuals using DEET-based products.

Environmental Impact

Research has also noted the environmental persistence of DHMB. Photocatalytic degradation experiments indicate that while DEET degrades under certain conditions, its metabolites like DHMB may exhibit varying stability in aquatic environments . Understanding these degradation pathways is essential for assessing ecological risks associated with widespread use of DEET-containing products.

Propriétés

IUPAC Name |

N,N-diethyl-3-(hydroxymethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-13(4-2)12(15)11-7-5-6-10(8-11)9-14/h5-8,14H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZJZRVZZNTMAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222550 | |

| Record name | Benzamide, N,N-diethyl-3-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72236-22-7 | |

| Record name | Balc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072236227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N,N-diethyl-3-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BALC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K0BU4F1UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of DHMB in DEET research?

A: DHMB is a minor metabolite of DEET, the active ingredient in most insect repellents. While not as prevalent as the major metabolite 3-(diethylcarbamoyl)benzoic acid (DCBA), understanding DHMB levels can still contribute to a comprehensive picture of DEET metabolism within the body [, ].

Q2: Were DHMB levels detectable in the studies focusing on semen parameters and kidney stone prevalence?

A: One study investigating the link between DEET metabolites and semen parameters found very low detection frequencies for DHMB in urine samples (<7%), making it unsuitable for in-depth analysis in that particular study []. Similarly, another study focusing on kidney stones primarily utilized DCBA as the exposure marker due to its higher prevalence compared to DHMB [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.